Stachyose Tetrahydrate: A Comprehensive Physicochemical Profile for Researchers
Stachyose Tetrahydrate: A Comprehensive Physicochemical Profile for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Stachyose tetrahydrate, a non-reducing tetrasaccharide, is a naturally occurring oligosaccharide found in a variety of plants, including soybeans and other legumes. As a functional food ingredient and a subject of interest in pharmaceutical research, a thorough understanding of its physicochemical properties is paramount for its application in drug development and various scientific studies. This technical guide provides a detailed overview of the core physicochemical characteristics of stachyose tetrahydrate, methods for their determination, and its biological interactions.
Core Physicochemical Properties
The fundamental physicochemical properties of stachyose tetrahydrate are summarized in the tables below, providing a consolidated reference for researchers.
Table 1: General and Physical Properties of Stachyose Tetrahydrate
| Property | Value |
| Appearance | White to off-white crystalline powder[1] |
| Molecular Formula | C₂₄H₅₀O₂₅[1][2][3] (also cited as C₂₄H₄₂O₂₁·4H₂O[4][5]) |
| Molecular Weight | 738.64 g/mol [1][3][4] |
| Melting Point | 95-105 °C[1][6] |
| Density | 1.84 g/cm³[1][6] |
| Hygroscopicity | Hygroscopic[1] |
Table 2: Solubility and Optical Properties of Stachyose Tetrahydrate
| Property | Value |
| Solubility in Water | Easily soluble[7]; 100 mg/mL[4][8]; 50 mg/mL (clear to very slightly hazy, colorless)[9] |
| Solubility in Organic Solvents | DMSO (Slightly, 100 mg/mL)[4][6][8], Methanol (Slightly, Sonicated)[1][6], Ethanol (Insoluble)[4][8] |
| Specific Optical Rotation | +133° (c=5, H₂O)[1][6] |
Experimental Protocols
Accurate determination of physicochemical properties is essential for quality control and research purposes. The following sections outline the general experimental methodologies for key properties of stachyose tetrahydrate.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A common and reliable method for determining the melting point of stachyose tetrahydrate is the capillary method.[8][10]
Principle: A small, finely powdered sample of the substance is packed into a thin-walled capillary tube, which is then heated in a controlled manner. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range.[10][11]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)[10]
-
Capillary tubes (sealed at one end)[11]
-
Mortar and pestle or spatula for sample powdering
Procedure:
-
A small amount of stachyose tetrahydrate is finely powdered.[9]
-
The open end of a capillary tube is pressed into the powdered sample to pack a small amount of the material into the tube. The tube is then tapped gently to ensure the sample is compacted at the sealed end.[8]
-
The filled capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.[10]
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.[10]
-
For accuracy, the determination should be repeated at least twice, and the average value is reported.
Determination of Solubility
Solubility is a crucial parameter for formulation development and in vitro/in vivo studies. The solubility of stachyose tetrahydrate in various solvents can be determined quantitatively.
Principle: A saturated solution of the compound is prepared in a specific solvent at a given temperature. The concentration of the solute in the resulting solution is then measured to determine its solubility.
Apparatus:
-
Analytical balance
-
Vials or flasks with stoppers
-
Constant temperature shaker or water bath
-
Centrifuge
-
Analytical instrumentation for concentration measurement (e.g., HPLC with a refractive index detector)
Procedure:
-
An excess amount of stachyose tetrahydrate is added to a known volume of the solvent (e.g., water, DMSO, ethanol) in a sealed container.
-
The mixture is agitated in a constant temperature environment until equilibrium is reached (i.e., no more solid dissolves).
-
The saturated solution is then centrifuged to separate the undissolved solid.
-
A known volume of the clear supernatant is carefully removed and diluted appropriately.
-
The concentration of stachyose tetrahydrate in the diluted solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
The solubility is then calculated and expressed in units such as mg/mL or g/100mL.
Measurement of Specific Optical Rotation
As a chiral molecule, stachyose tetrahydrate rotates the plane of polarized light. The specific rotation is a characteristic property that can be used for identification and quality assessment.
Principle: A solution of the optically active substance is placed in a polarimeter, and the angle of rotation of plane-polarized light passing through the solution is measured. The specific rotation is calculated from the observed rotation, the concentration of the solution, and the path length of the polarimeter tube.
Apparatus:
-
Polarimeter
-
Polarimeter tube (of a known length, typically in decimeters)
-
Volumetric flask
-
Analytical balance
-
Sodium lamp (as a light source)
Procedure:
-
A solution of stachyose tetrahydrate of a known concentration (c, in g/mL) is accurately prepared in a suitable solvent (e.g., water).[4]
-
The polarimeter tube is first filled with the pure solvent to obtain a blank reading, which is set to zero.
-
The tube is then rinsed and filled with the stachyose tetrahydrate solution, ensuring no air bubbles are present.[6]
-
The tube is placed in the polarimeter, and the observed angle of rotation (α) is measured.[6]
-
The specific rotation ([α]) is calculated using Biot's law:[2] [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter tube in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Biological Interactions and Pathways
Stachyose tetrahydrate is recognized for its prebiotic properties, influencing the composition and activity of the gut microbiota.
Prebiotic Activity of Stachyose
Stachyose is not digested in the upper gastrointestinal tract and reaches the colon intact, where it is selectively fermented by beneficial bacteria, such as Bifidobacteria and Lactobacilli. This fermentation leads to the production of short-chain fatty acids (SCFAs), which have numerous health benefits.
Caption: Prebiotic mechanism of stachyose tetrahydrate in the gut.
Biosynthesis of Stachyose
In plants, stachyose is synthesized from sucrose through a series of enzymatic reactions involving raffinose as an intermediate. This pathway is crucial for the accumulation of these oligosaccharides in seeds and other plant tissues.
References
- 1. The source, extraction, purification, physiological function, and application of stachyose in the food industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. iitr.ac.in [iitr.ac.in]
- 5. Optimization of extracting stachyose from Stachys floridana Schuttl. ex Benth by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. satish0402.weebly.com [satish0402.weebly.com]
- 7. Determination of soluble and insoluble glucose oligomers with chromotropic acid | Semantic Scholar [semanticscholar.org]
- 8. thinksrs.com [thinksrs.com]
- 9. davjalandhar.com [davjalandhar.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
